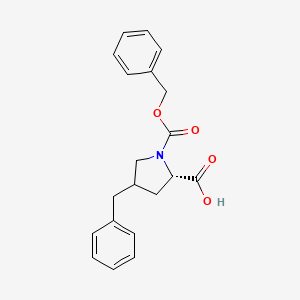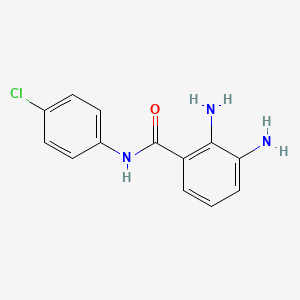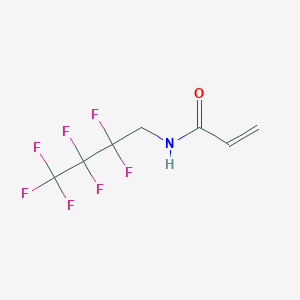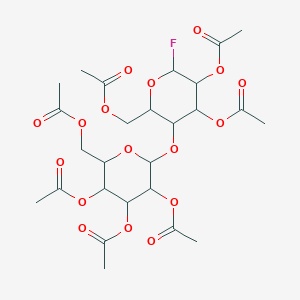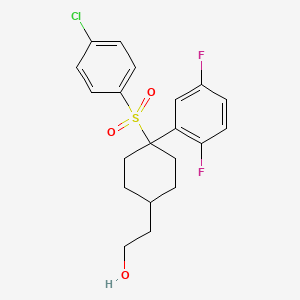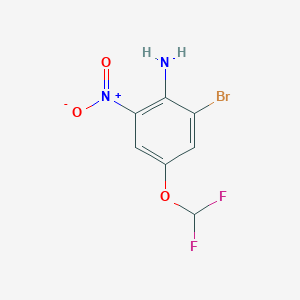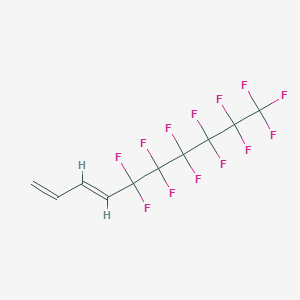
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene
描述
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a diene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene typically involves the introduction of fluorine atoms into a diene framework. One common method is the fluorination of a suitable precursor using fluorinating agents such as elemental fluorine (F2) or other fluorine-containing compounds under controlled conditions. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must ensure safety and efficiency, often employing continuous flow reactors to manage the exothermic nature of fluorination reactions.
化学反应分析
Types of Reactions
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more fluorine atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated epoxides, while reduction can produce hydrogenated dienes. Substitution reactions can lead to a variety of functionalized fluorinated compounds.
科学研究应用
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential use in bioimaging and as a probe due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
作用机制
The mechanism of action of (3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene involves its interaction with molecular targets through its fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, altering their activity or stability.
相似化合物的比较
Similar Compounds
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene: Characterized by multiple fluorine atoms on a diene structure.
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-dodecafluorodeca-1,3-diene: Similar structure with one less fluorine atom.
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tetradecafluorodeca-1,3-diene: Similar structure with one additional fluorine atom.
Uniqueness
The uniqueness of this compound lies in its specific fluorination pattern, which can influence its chemical and physical properties, making it suitable for specialized applications in various fields.
属性
IUPAC Name |
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F13/c1-2-3-4-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-4H,1H2/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALRAMNRSBXAOM-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896672 | |
| Record name | (3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodeca-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148626-04-4 | |
| Record name | (3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodeca-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Fluorobenzyl)-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3039946.png)
![tert-Butyl 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B3039947.png)
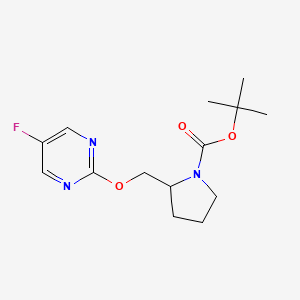
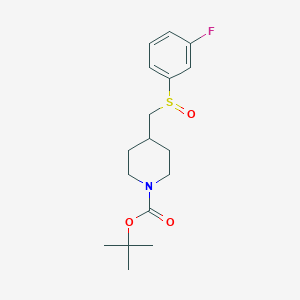
![tert-butyl ((1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B3039950.png)

![7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/structure/B3039956.png)
![(2Z)-3-[(3-fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3039958.png)
